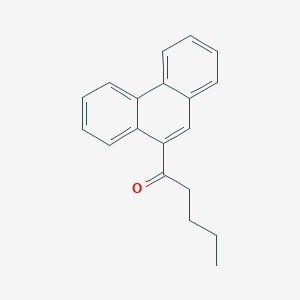
1-Phenanthren-9-YL-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenanthren-9-YL-pentan-1-one is an organic compound with the molecular formula C19H18O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a pentanone group attached to the phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenanthren-9-YL-pentan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthren-9-YL-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as chromic acid.
Reduction: Reduction of the ketone group can yield 1-phenanthren-9-YL-pentanol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, such as halogenation with bromine to form 9-bromo-1-phenanthren-9-YL-pentan-1-one.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1-Phenanthren-9-YL-pentanol.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
1-Phenanthren-9-YL-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as luminescent materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Phenanthren-9-YL-pentan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenanthrene moiety may also contribute to the compound’s overall biological activity through its aromatic structure, which can interact with various molecular pathways.
Comparison with Similar Compounds
1-Phenanthren-9-YL-butan-1-one: Similar structure with a butanone group instead of a pentanone group.
4-(Phenanthren-3-YLimino)-pentan-2-one: Contains an imino group attached to the phenanthrene moiety.
9-Pentyl-phenanthrene: Features a pentyl group attached to the phenanthrene ring.
Uniqueness: 1-Phenanthren-9-YL-pentan-1-one is unique due to the specific positioning of the pentanone group on the phenanthrene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H18O |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-phenanthren-9-ylpentan-1-one |
InChI |
InChI=1S/C19H18O/c1-2-3-12-19(20)18-13-14-8-4-5-9-15(14)16-10-6-7-11-17(16)18/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
NNYBKFSZKHYHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















